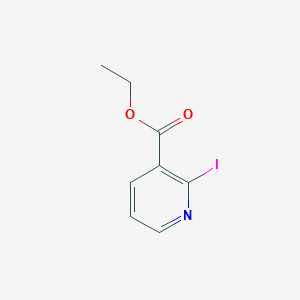

Ethyl 2-iodopyridine-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBFIHAEFFDKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623916 | |

| Record name | Ethyl 2-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154366-01-5 | |

| Record name | Ethyl 2-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Iodopyridine 3 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp²)–I bond in ethyl 2-iodopyridine-3-carboxylate is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions, with palladium-based catalysts being the most extensively used and studied. wikipedia.org These reactions provide a powerful platform for molecular diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the synthetic utility of this compound. The general mechanism for these transformations involves a catalytic cycle that typically begins with the oxidative addition of the C-I bond to a low-valent palladium(0) species. yonedalabs.comlibretexts.org This step is followed by transmetalation with a suitable organometallic reagent or migratory insertion of an olefin, and concludes with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. libretexts.orgwikipedia.org

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C2 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org

The general transformation is illustrated below:

Scheme 1: General Suzuki-Miyaura cross-coupling of this compound with an organoboron reagent.

Detailed research has established typical conditions for the Suzuki-Miyaura coupling of various aryl halides, which are applicable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | harvard.edu |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | Good-Excellent | nih.gov |

| (E)-Styrylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ | THF | 80 | High | harvard.edu |

This table presents typical, illustrative conditions for Suzuki-Miyaura reactions involving aryl halides and can be adapted for this compound.

For this compound, palladium-catalyzed cross-coupling reactions exhibit exceptional site-selectivity, occurring exclusively at the C2 position. This high regioselectivity is governed by the relative bond strengths and reactivity of the bonds on the pyridine (B92270) ring. The carbon-iodine bond is significantly weaker and more polarized than the aromatic carbon-hydrogen bonds, making it the preferential site for the initial oxidative addition of the palladium(0) catalyst into the aromatic ring. harvard.edu The electron-withdrawing character of both the pyridine nitrogen atom and the adjacent ethyl carboxylate group further activates the C2 position towards this crucial step in the catalytic cycle. Consequently, under standard cross-coupling conditions, competing reactions at other positions are not observed.

The efficiency of the Suzuki-Miyaura coupling of 2-halopyridines is highly dependent on the choice of catalyst system. The palladium source, often Pd(OAc)₂ or Pd₂(dba)₃, is used in conjunction with a supporting ligand. yonedalabs.com For electron-deficient heteroaryl halides like this compound, sterically bulky and electron-rich phosphine (B1218219) ligands are particularly effective. harvard.edu Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction rates, even at room temperature in some cases. harvard.edu The use of aqueous solvents and specific bases like K₃PO₄ or Cs₂CO₃ can also be crucial for facilitating the transmetalation step by forming a more reactive boronate species. yonedalabs.comharvard.edu

The Stille reaction provides an alternative, powerful method for C-C bond formation, involving the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. In the case of this compound, it can be coupled with aryl-, heteroaryl-, or vinylstannanes to generate the corresponding 2-substituted pyridine derivatives.

The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center. The use of additives, such as copper(I) salts, can sometimes accelerate the reaction. msu.edu

Table 2: Representative Conditions for Stille Coupling

| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | wikipedia.org |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | msu.edu |

This table presents typical, illustrative conditions for Stille reactions involving aryl iodides and can be adapted for this compound.

The Heck reaction, which couples an organohalide with an alkene, is a fundamental method for the synthesis of substituted alkenes. clockss.org this compound can undergo Heck coupling with various olefins, such as styrenes and acrylates, to introduce a vinyl group at the C2 position. The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. clockss.orgresearchgate.net

The mechanism proceeds via oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the new C=C double bond in the product and regenerates the palladium catalyst after reductive elimination of HX with the base. clockss.org

Table 3: Representative Conditions for Heck Reaction

| Olefin Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|---|

| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | clockss.orgresearchgate.net |

| Styrene | Pd(OAc)₂ (1) | - | NaOAc | DMA | 120 | uwindsor.ca |

This table presents typical, illustrative conditions for Heck reactions involving aryl iodides and can be adapted for this compound.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

Copper-Catalyzed Reactions (e.g., C-N Coupling)

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and often cost-effective alternative to palladium-based systems for forming carbon-heteroatom bonds. sigmaaldrich.cnosti.gov The coupling of aryl halides with N-nucleophiles like amines, amides, and heterocycles (a variant known as the Goldberg reaction) is a key application. sigmaaldrich.cnnih.gov this compound is a suitable substrate for these reactions, especially given that aryl iodides are the most reactive among aryl halides in Ullmann-type couplings. sigmaaldrich.cn

Traditional Ullmann conditions often required harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric amounts of copper. sigmaaldrich.cn However, modern protocols utilize catalytic amounts of a copper(I) or copper(II) salt with the aid of a ligand. Ligands such as ethylene (B1197577) glycol, L-proline, and various diamines or oximes have been shown to facilitate the reaction under milder conditions, improve yields, and broaden the substrate scope. nih.govpleiades.online The reaction typically involves a copper(I) species that couples with the amine and the aryl halide to form the C-N bond. osti.gov

| Copper Source | Ligand | Nucleophile | Base | Solvent | Temperature | Reference(s) |

| CuI | Ethylene glycol | Alkylamines | K₃PO₄ | i-PrOH | 80 °C | |

| CuI | L-Proline | Indoles, Pyrroles | K₂CO₃ | DMSO | 90 °C | |

| Cu(OAc)₂ | α-Benzoin oxime | Pyrrole | K₃PO₄ | DMSO | 80 °C | docksci.com |

| CuI | 1,10-Phenanthroline | Anilines | K₂CO₃ | NMP | 110 °C | sigmaaldrich.cn |

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into highly reactive organometallic reagents. For this compound, the carbon-iodine bond can be readily exchanged with a more electropositive metal, typically lithium or magnesium. This process effectively reverses the polarity (umpolung) of the C2 carbon, transforming it from an electrophilic site into a potent nucleophilic center.

The reaction is typically performed at low temperatures (e.g., -78 °C) using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The exchange is generally very fast for iodides. The resulting 2-pyridyllithium (B95717) species is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups. Alternatively, the Grignard reagent can be formed either by direct oxidative insertion of magnesium metal into the C-I bond or via a magnesium-halogen exchange using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which is effective for unreactive halides. These organometallic intermediates are crucial for subsequent reactions, including transmetalation to other metals (like zinc for Negishi coupling).

| Reagent | Solvent | Temperature | Intermediate Formed | Key Features | Reference(s) |

| n-BuLi or t-BuLi | THF or Diethyl ether | -78 °C to RT | 2-Pyridyllithium | Fast for iodides; generates a strong nucleophile/base. | |

| Mg turnings | THF or Diethyl ether | RT to reflux | 2-Pyridylmagnesium iodide (Grignard) | Requires anhydrous conditions; Mg activation often needed. | |

| i-PrMgCl·LiCl | THF | -15 °C to RT | 2-Pyridylmagnesium chloride | "Turbo-Grignard"; highly effective for exchange. |

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the ethyl carboxylate group at the 3-position and the inherent electron-deficient nature of the pyridine nitrogen make the ring of this compound electrophilic. Nucleophiles can attack the ring, typically at the 2- or 6-positions, leading to the displacement of a leaving group.

In the case of this compound, the iodine atom serves as the leaving group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the iodide ion. The rate of this reaction is enhanced by the electron-withdrawing ester group, which helps to stabilize the negative charge in the intermediate. A variety of nucleophiles, including alkoxides, thiolates, and amines, can participate in this reaction. It is important to note that the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions, although this can be influenced by the nucleophile and reaction conditions.

| Nucleophile | Conditions | Product Type | Mechanistic Note | Reference(s) |

| Amines (e.g., NH₃, RNH₂) | Heat | 2-Aminopyridine derivative | Can disrupt aromaticity; often requires heat. | |

| Alkoxides (e.g., RO⁻) | Base, Heat | 2-Alkoxypyridine derivative | Formation of Meisenheimer complex intermediate. | |

| Thiolates (e.g., RS⁻) | Base, Heat | 2-Thioetherpyridine derivative | Formation of Meisenheimer complex intermediate. | |

| Amide ion (e.g., NaNH₂) | Liquid NH₃ | 2-Aminopyridine derivative | Chichibabin reaction (classic example). |

Redox Transformations and Their Synthetic Implications

The iodine atom and the pyridine ring in this compound can participate in various redox reactions, opening up further synthetic pathways.

Oxidation: The iodine atom in 2-iodopyridines can be oxidized to a hypervalent iodine(V) state. For instance, oxidation of 2-iodopyridines with reagents like dimethyldioxirane (B1199080) (DMDO) can yield 2-iodylpyridines (PyIO₂). sigmaaldrich.cn These hypervalent iodine compounds are powerful and selective oxidizing agents themselves, capable of oxidizing alcohols to aldehydes or ketones and sulfides to sulfoxides. sigmaaldrich.cn The introduction of an alkoxy group at the 3-position, similar to the ester in the title compound, can improve the solubility of these iodylpyridine oxidants in organic solvents. This transformation turns the initial substrate into a valuable, metal-free oxidizing reagent.

Reduction: The carbon-iodine bond can be cleaved via reduction. This can be achieved through catalytic hydrogenation (reductive dehalogenation) or, more selectively, through electrochemical methods. The electrochemical reduction of halopyridines, often catalyzed by nickel complexes like Ni(bipy)₂, can lead to the formation of pyridyl radicals or anions. These reactive intermediates can then undergo dimerization to form bipyridines or be trapped in cross-coupling reactions. This electrochemical approach offers a controlled method for generating reactive pyridine species under specific potential conditions. Furthermore, pyridine itself can mediate the electrochemical reduction of other molecules, such as CO₂, highlighting the diverse redox chemistry of the pyridine nucleus. researchgate.net

| Transformation | Reagent/Condition | Intermediate/Product | Synthetic Implication | Reference(s) |

| Oxidation of Iodine | Dimethyldioxirane (DMDO) | Ethyl 2-iodylpyridine-3-carboxylate | Creates a metal-free oxidizing agent. | sigmaaldrich.cn |

| Electrochemical Reduction | Ni(0)(bipy)₂ catalyst, electrolysis | Pyridyl radical/anion | Formation of bipyridines, controlled generation of reactive species. | |

| Oxidative Addition | Pd(0) or Ni(0) complexes | M(II)-pyridyl-iodo complex | Key first step in all cross-coupling reactions. | acs.orgchemscene.compleiades.online |

Decarboxylative Processes and Their Impact on Pyridine Functionalization

The functionalization of the pyridine core through processes involving the modification or removal of the C3-carboxylate group is a key strategy for molecular elaboration. While the starting material is an ester, its transformation via hydrolysis to the corresponding carboxylic acid opens up pathways for decarboxylative reactions. These reactions are powerful tools in organic synthesis as they often use readily available carboxylic acids and can proceed under relatively mild conditions, releasing CO2 as the only byproduct. wikipedia.org The 2-iodo substituent plays a crucial role, often serving as a handle for transition-metal-catalyzed cross-coupling reactions that can be coupled with a decarboxylation step.

Decarboxylative functionalization can occur through several mechanistic pathways. In one common approach, the corresponding pyridine-3-carboxylic acid undergoes a transition-metal-catalyzed reaction where an aryl or vinyl halide couples with the pyridine ring, accompanied by the extrusion of carbon dioxide. wikipedia.org This process, known as decarboxylative cross-coupling, avoids the need for pre-formed organometallic reagents which can be sensitive to air and moisture. wikipedia.org The reaction is typically catalyzed by palladium or copper complexes and requires a base and sometimes an oxidant. wikipedia.org

Recent advancements have also highlighted photoredox catalysis as a powerful method for decarboxylative cross-coupling. nih.gov In these reactions, a photocatalyst, upon irradiation with light, can initiate the decarboxylation of a carboxylic acid to generate a radical intermediate, which then participates in cross-coupling with a suitable partner. nih.govosaka-u.ac.jp For a derivative like this compound, after hydrolysis to the acid, such a method could enable the introduction of alkyl groups at the C3-position.

Furthermore, the concept of decarbonylative cross-coupling has emerged, where carboxylic acid derivatives are used as electrophiles. rsc.orgnih.gov In this manifold, the carboxylic acid is activated in situ (e.g., as a mixed anhydride), and a palladium catalyst facilitates an oxidative addition into the C(acyl)-O bond, followed by decarbonylation (loss of CO) to form an aryl-palladium intermediate. This intermediate can then engage in cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. rsc.orgnih.gov This approach could theoretically allow the direct use of the carboxylate functionality on the pyridine ring for C-C bond formation at the C3-position, while the C2-iodo group could be used in a subsequent, orthogonal coupling reaction.

The table below summarizes selected research findings on decarboxylative reactions relevant to pyridine functionalization.

| Reaction Type | Substrate Type | Catalyst/Reagents | Key Findings |

| Decarboxylative Cross-Coupling | Carboxylic Acids & Organic Halides | Metal catalyst (Pd, Cu), Base, Oxidant | Forms C-C bonds with loss of CO2; avoids sensitive organometallic reagents. wikipedia.org |

| Photoredox Decarboxylative Coupling | Alkyl Carboxylic Acids & Aryl Halides | Ir/Ni or Fe/Ni dual catalyst systems, light | Enables C(sp²)-C(sp³) bond formation under mild conditions. nih.gov |

| Decarbonylative Sonogashira Coupling | Carboxylic Acids & Terminal Alkynes | Pd(OAc)₂/Xantphos | Couples carboxylic acids with alkynes via a decarbonylation/transmetalation pathway. rsc.orgnih.gov |

| Decarboxylative Iodination | Coumarin-3-carboxylic Acids | I₂, KH₂PO₄ | Provides direct access to 3-iodocoumarins from the corresponding carboxylic acids via a radical mechanism. qu.edu.qa |

| Krapcho Decarboxylation | 2-Pyridone-3-carboxylic Acids and Esters | K₂CO₃ in Toluene | Demonstrates that both carboxylic acid and ester groups on a pyridone ring can be removed. nih.gov |

Cycloaddition Reactions Leading to Fused Pyridine Systems

Cycloaddition reactions are highly efficient in constructing cyclic and polycyclic frameworks in a single step with high atom economy and stereocontrol. For this compound, the pyridine ring itself is electron-deficient and generally a poor diene component in standard Diels-Alder ([4+2] cycloaddition) reactions. wikipedia.orgsigmaaldrich.com However, the electron-withdrawing nature of the ester and the iodo substituent can activate the pyridine ring to participate as a dienophile or as a 2π component in other types of cycloadditions. These reactions provide a direct route to novel fused pyridine systems.

The most common cycloaddition, the Diels-Alder reaction, involves a conjugated diene reacting with a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com While the pyridine ring in this compound is not a diene, it could potentially react as a dienophile across the C4-C5 or C5-C6 double bond with a highly reactive, electron-rich diene. More plausibly, the iodo and ester groups could be chemically modified into a diene system appended to the pyridine core, which could then undergo intramolecular Diels-Alder reactions to create complex, fused architectures. A variant, the hetero-Diels-Alder reaction, where one of the components contains a heteroatom, is a powerful tool for synthesizing heterocyclic rings. sigmaaldrich.comorganic-chemistry.org

Beyond the classic [4+2] cycloaddition, [3+2] cycloadditions offer a robust method for constructing five-membered rings. nih.govarxiv.org These reactions typically involve a 1,3-dipole reacting with a dipolarophile. It is conceivable that the pyridine scaffold of this compound could be transformed into a precursor for a 1,3-dipole or could act as the dipolarophile itself. For instance, reactions of 2-aminopyridines with propargyl alcohols have been shown to proceed via a [3+2] cycloaddition to yield fused imidazo[1,2-a]pyridines. nih.gov This suggests that with appropriate functional group manipulation, the target molecule could be a precursor for similar annulation strategies.

Research has demonstrated the synthesis of fused systems like pyrano[4,3-b]pyridines from related ethyl aminopyridine carboxylate derivatives, showcasing the utility of this class of compounds in building complex heterocyclic structures through annulation reactions that may involve cycloaddition-like mechanisms. researchgate.netresearchgate.net Another relevant example is the reaction of ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate, an activated azirine, which acts as a dienophile in Diels-Alder reactions with conjugated dienes to afford cycloadducts with high stereoselectivity. researchgate.net This highlights how activation of the system, in this case through ring strain, facilitates cycloaddition.

The table below presents data on various cycloaddition reactions that are pertinent to the synthesis of fused pyridine systems.

| Cycloaddition Type | Reactant Types | Key Features | Resulting System |

| [4+2] Diels-Alder | Conjugated Diene + Dienophile | Thermally allowed, concerted mechanism; high stereospecificity. wikipedia.orgsigmaaldrich.com | Substituted cyclohexene (B86901) derivatives. |

| Hetero-Diels-Alder | Diene + Hetero-dienophile (or vice-versa) | One or more heteroatoms (N, O) in the π-system; excellent for heterocycle synthesis. sigmaaldrich.comorganic-chemistry.org | Six-membered heterocyclic rings. |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Forms five-membered rings; often used in "click chemistry". nih.govarxiv.org | Five-membered heterocyclic rings. |

| [4+2] Aryne Cycloaddition | Bicyclic Thiazolo 2-Pyridones + Arynes | Selective cycloaddition leads to complex, three-dimensional ring fused heterocycles. nih.gov | Fused quinoline-like structures. |

| [3+2] Azirine Cycloaddition | 2H-Azirine-2-carboxylate + Diene | Azirine acts as a potent dienophile due to ring strain and activating groups. researchgate.net | Fused dihydropyridine (B1217469) derivatives. |

Advanced Synthetic Applications and Targeted Derivative Synthesis

Elaboration into Polyfunctionalized Pyridine (B92270) Architectures

The dual reactivity of ethyl 2-iodopyridine-3-carboxylate is central to its utility in creating highly substituted pyridine derivatives. The iodo group at the 2-position is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a wide array of carbon-based substituents. Concurrently, the ethyl carboxylate group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups through standard condensation reactions. This orthogonal reactivity allows for a stepwise and controlled diversification of the pyridine core, leading to the synthesis of complex molecules with tailored electronic and steric properties.

Synthesis of Bipyridine and Other Poly-Pyridine Systems

A significant application of this compound is in the synthesis of bipyridine and higher oligo-pyridine systems. These motifs are of great interest due to their prevalence in functional materials and as ligands in coordination chemistry. The iodo substituent facilitates palladium-catalyzed cross-coupling reactions with other pyridine-containing organometallic reagents, such as pyridylboronic acids or pyridylstannanes, to form a 2,2'-bipyridine (B1663995) linkage. The resulting bipyridine can be further functionalized at the ester position. Historically, the synthesis of 2,2'-bipyridine was achieved through methods like the dry distillation of copper(II) pyridine-2-carboxylate. researchgate.netmdpi.com Modern cross-coupling methods utilizing precursors like this compound offer a more controlled and versatile approach to substituted bipyridines.

Construction of Fused Heterocyclic Compounds (e.g., Indolizines, Imidazopyridines)

This compound is a key precursor for the synthesis of various fused heterocyclic systems. For instance, it can be utilized in the construction of indolizine (B1195054) frameworks. nih.gov The reactivity of the pyridine nitrogen and the adjacent functional groups allows for cyclization reactions with appropriate partners to form the five-membered ring of the indolizine core. Similarly, this compound can serve as a starting material for imidazopyridines. For example, the related compound ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a known derivative in this class of heterocycles. achemblock.comchemspider.com The general strategy involves the reaction of the 2-halopyridine with an amino-containing species, followed by intramolecular cyclization.

Generation of Versatile Organometallic Intermediates for Downstream Synthesis

The iodo group in this compound can be readily transformed into a variety of organometallic species, which serve as powerful intermediates for further synthetic elaborations. One common transformation is lithium-halogen exchange using organolithium reagents at low temperatures. This generates a 2-lithiopyridine species, which is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the 2-position.

Alternatively, the iodo group can participate in oxidative addition to a low-valent transition metal complex, such as palladium(0) or copper(I), to form an organometallic intermediate in situ. This is the key step in many cross-coupling reactions. These organometallic intermediates can then undergo transmetalation and reductive elimination cycles to form new carbon-carbon or carbon-heteroatom bonds. The ability to generate these versatile intermediates underscores the importance of this compound as a linchpin in complex molecule synthesis.

Stereoselective Transformations and Chiral Auxiliary Applications

While the primary applications of this compound lie in the construction of aromatic and heterocyclic systems, the principles of stereoselective synthesis can be applied to its derivatives. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Although there is limited direct evidence of this compound itself being used as a chiral auxiliary, its derivatives can be designed for such purposes.

For instance, the ester functionality could be reacted with a chiral alcohol to introduce a chiral auxiliary. Subsequent reactions at a prochiral center on a substituent introduced at the 2-position could then proceed with high diastereoselectivity. After the desired stereocenter is set, the chiral auxiliary can be removed. Common classes of chiral auxiliaries include oxazolidinones and camphor-based derivatives. sigmaaldrich.comresearchgate.net The application of these principles to derivatives of this compound would open avenues for the asymmetric synthesis of complex, chiral pyridine-containing molecules.

Role in Chemical Sciences and Applied Organic Synthesis

Building Blocks for Complex Molecular Architectures

The utility of functionalized heterocyclic compounds as platforms for constructing intricate molecular designs is a cornerstone of modern organic chemistry. Ethyl 2-iodopyridine-3-carboxylate exemplifies such a building block, with its reactive sites allowing for a diverse array of chemical modifications. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a wide range of substituents at the 2-position of the pyridine (B92270) ring.

Simultaneously, the ethyl carboxylate group at the 3-position offers another site for chemical manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. Alternatively, the ester can participate in condensation reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, leading to the synthesis of highly substituted and complex pyridine derivatives that would be challenging to access through other synthetic routes. For instance, related functionalized quinoline (B57606) compounds, such as ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, have been demonstrated as versatile platforms for accessing important drug-like small molecules. researchgate.net

Utility in Medicinal Chemistry as a Pharmacophore Scaffold and Precursor for Drug Candidates

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its capacity to engage in various non-covalent interactions make it a desirable feature in molecules designed to interact with biological targets. The concept of a pharmacophore, which defines the essential steric and electronic features required for optimal molecular interactions with a specific biological target, is central to drug design. nih.gov

This compound serves as an excellent starting point for the development of new therapeutic agents. The pyridine core can act as the central pharmacophoric element, while the iodo and ester groups provide handles for synthetic diversification to optimize binding affinity and pharmacokinetic properties. For example, derivatives of ethyl indol-2-carboxylate, a related heterocyclic ester, have been investigated for their potential as antiviral and anticancer agents. mdpi.com The introduction of different substituents via cross-coupling reactions at the 2-position can lead to the discovery of novel compounds with potent biological activity. Furthermore, the ester can be modified to introduce functionalities that improve solubility or modulate metabolic stability. The synthesis of various 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been explored, highlighting their potential as drug precursors. mdpi.com

Development of Ligands for Metal Complexes

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The presence of the carboxylate group in this compound, or its corresponding carboxylic acid, introduces an additional coordination site.

This allows the molecule to act as a bidentate ligand, binding to a metal ion through both the pyridine nitrogen and one of the carboxylate oxygen atoms. This chelation effect generally leads to the formation of more stable metal complexes compared to monodentate ligands. The resulting metal complexes can have interesting catalytic, photophysical, or magnetic properties. For example, gallium(III) complexes with pyridine carboxylate ligands have been synthesized and studied for their potential therapeutic applications. mdpi.com The specific nature of the metal ion and any ancillary ligands will determine the geometry and reactivity of the resulting complex, opening up possibilities for the design of novel catalysts or functional materials.

Precursors for Advanced Materials (e.g., Organic Semiconducting Materials, OLEDs, Dendrimers)

The field of organic electronics relies on the development of new organic materials with tailored electronic and photophysical properties. frontiersin.org Nitrogen-containing heterocyclic compounds, such as pyridine and carbazole (B46965) derivatives, are frequently incorporated into the design of organic semiconductors, materials for organic light-emitting diodes (OLEDs), and dendrimers. mdpi.com These materials often feature extended π-conjugated systems that facilitate charge transport and light emission.

This compound can serve as a valuable precursor for the synthesis of such advanced materials. The iodo group can be readily transformed through cross-coupling reactions to introduce other aromatic or heteroaromatic units, thereby extending the π-conjugation of the system. The pyridine-3,5-dicarbonitrile (B74902) moiety, for instance, has been a focus in the development of materials for OLEDs. nih.gov By strategically designing and synthesizing molecules derived from this compound, it is possible to fine-tune the electronic properties, such as the HOMO and LUMO energy levels, to achieve desired performance characteristics in organic electronic devices.

Applications in Agrochemistry Research

The search for new and effective agrochemicals, including herbicides, insecticides, and fungicides, is a continuous effort to ensure food security. Heterocyclic chemistry plays a vital role in this field, with many commercial agrochemicals containing heterocyclic scaffolds. The pyridine ring, in particular, is a common feature in a number of successful agrochemicals.

The structural motifs present in this compound make it an interesting candidate for agrochemical research. The combination of a halogenated pyridine ring and a carboxylate functionality provides a template that can be systematically modified to explore structure-activity relationships. For instance, a related compound, ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, has been synthesized and characterized, indicating the interest in such pyridine derivatives within chemical research which can extend to agrochemical applications. nih.gov Through the synthesis and screening of a library of compounds derived from this compound, it may be possible to identify new lead compounds with desirable agrochemical properties.

Computational and Theoretical Investigations of Ethyl 2 Iodopyridine 3 Carboxylate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools to predict the three-dimensional structure, stability, and electronic properties of molecules. For ethyl 2-iodopyridine-3-carboxylate, these methods, particularly Density Functional Theory (DFT), offer a detailed understanding of its conformational landscape and electronic characteristics.

Conformational Analysis

Computational studies on analogous substituted pyridine (B92270) carboxylates reveal that the planarity of the molecule is a key factor in determining its stability. The dihedral angle between the pyridine ring and the carboxylate group is a critical parameter. For this compound, two principal conformations can be envisioned: one where the carbonyl oxygen is oriented towards the nitrogen of the pyridine ring (syn-conformation) and another where it is pointed away (anti-conformation).

The relative energies of these conformers are influenced by a combination of steric hindrance and electronic interactions. The large iodine atom at the C2 position introduces significant steric bulk, which would likely influence the preferred orientation of the ethyl carboxylate group. It is anticipated that the anti-conformation, which minimizes the steric repulsion between the iodine atom and the carbonyl group, would be the more stable conformer.

| Conformer | Dihedral Angle (N-C2-C3-C=O) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Syn | ~0° | Higher | Steric repulsion between iodine and carbonyl oxygen |

| Anti | ~180° | Lower (More Stable) | Minimized steric hindrance |

Electronic Structure Determination

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The presence of the electronegative nitrogen and iodine atoms, along with the electron-withdrawing carboxylate group, significantly influences the electron density distribution across the pyridine ring.

Quantum chemical calculations, such as DFT, are employed to determine key electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the iodine atom and the pyridine ring, reflecting the regions of higher electron density. Conversely, the LUMO is likely to be centered on the electron-deficient pyridine ring and the carboxylate group. The calculated HOMO-LUMO gap provides insights into the molecule's susceptibility to nucleophilic and electrophilic attack.

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | 4.5 to 5.5 | Reflects chemical stability and reactivity |

Spectroscopic Data Interpretation via Computational Methods

Computational methods are invaluable for the interpretation of experimental spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, researchers can assign specific spectral features to the corresponding molecular vibrations and chemical environments.

For this compound, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum. For instance, the characteristic stretching frequencies of the C=O, C-O, C-I, and pyridine ring vibrations can be precisely predicted.

Similarly, computational prediction of NMR chemical shifts for the hydrogen and carbon atoms in the molecule can be compared with experimental data to confirm the molecular structure. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure in solution. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For this compound, computational studies can shed light on its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

The iodine atom at the C2 position is a potential leaving group in nucleophilic substitution reactions. Theoretical calculations can model the reaction pathway of a nucleophile attacking the C2 position, providing the activation energy and reaction energy for the process. These calculations can help in predicting the feasibility and regioselectivity of such reactions.

Furthermore, computational studies can explore the mechanism of metal-catalyzed cross-coupling reactions, which are common for aryl halides. By modeling the oxidative addition, transmetalation, and reductive elimination steps, researchers can gain a deeper understanding of the catalytic cycle and optimize reaction conditions. The insights gained from these computational investigations are instrumental in the rational design of new synthetic methodologies involving this compound.

Future Research Directions and Emerging Paradigms for Ethyl 2 Iodopyridine 3 Carboxylate

Exploration of Novel Catalytic Systems and Methodologies

The functionalization of the pyridine (B92270) ring at the 2-position through cross-coupling reactions is a cornerstone of its application in medicinal and materials chemistry. The iodo-substituent of ethyl 2-iodopyridine-3-carboxylate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. Future research is directed towards the development of more efficient, selective, and sustainable catalytic systems for these transformations.

Suzuki Coupling: This reaction is widely used to form carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids or their derivatives. mdpi.comresearchgate.net The resulting biaryl structures are common motifs in pharmaceuticals. Advances in this area focus on using lower catalyst loadings, milder reaction conditions, and expanding the substrate scope.

Heck Reaction: The Heck reaction allows for the substitution of the iodine with an alkene, leading to the formation of substituted alkenes. organic-chemistry.orgresearchgate.net This is a powerful tool for the synthesis of complex organic molecules. nih.gov Research is ongoing to develop more robust catalysts that can operate under milder conditions and with a broader range of functional groups.

Sonogashira Coupling: This reaction involves the coupling of the iodopyridine with a terminal alkyne to form an alkynylpyridine. beilstein-journals.orgresearchgate.netnih.gov These products are valuable intermediates in the synthesis of natural products and pharmaceuticals. cam.ac.uknih.gov The development of copper-free Sonogashira reactions is a key area of research to avoid the use of toxic copper co-catalysts.

The table below summarizes typical conditions for these catalytic reactions, highlighting the ongoing efforts to improve their efficiency and sustainability.

| Reaction Type | Catalyst | Base | Solvent | Temperature | Key Advantages |

| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., PPh₃, PCy₃) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | Room Temperature to 100 °C | Wide substrate scope, stable boronic acid reagents. mdpi.comresearchgate.netnih.gov |

| Heck Reaction | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, o-Tol₃P) | Et₃N, NaOAc, Na₂CO₃ | DMF, NMP, Acetonitrile | > 100 °C | Forms substituted alkenes, good for intramolecular cyclizations. organic-chemistry.orgresearchgate.netnih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | DMF, THF, Toluene | Room Temperature to 100 °C | Forms C(sp²)-C(sp) bonds, useful for synthesizing conjugated systems. beilstein-journals.orgresearchgate.netnih.gov |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactions to continuous, automated processes. researchgate.net This technology offers significant advantages in terms of safety, efficiency, scalability, and process control. The synthesis of pyridine derivatives, including pyridine carboxylates, is an area where flow chemistry is being increasingly applied. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The application of flow chemistry to the synthesis and derivatization of this compound holds considerable promise. For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a continuous flow microwave reactor, allowing for a one-step preparation of trisubstituted pyridines with good yields and improved reaction kinetics. researchgate.netbeilstein-journals.org This approach could be adapted for the synthesis of the this compound core.

Furthermore, continuous flow microreactors have been successfully used for the N-oxidation of pyridine derivatives, a common transformation in pharmaceutical synthesis. organic-chemistry.org This technology provides a safer and more efficient alternative to batch processes. organic-chemistry.org The hydrogenation of related compounds like ethyl nicotinate (B505614) to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate has also been intensified using trickle bed reactors in a continuous flow setup, achieving high throughput. researchgate.net These examples demonstrate the potential for developing continuous flow processes for the production and subsequent modification of this compound, leading to more efficient and scalable manufacturing of its derivatives. nih.govjst.org.inuc.pt

Integration into Diversity-Oriented Synthesis (DOS) Libraries for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening in drug discovery. cam.ac.uknih.gov The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. cam.ac.uk this compound is an excellent scaffold for DOS due to its multiple functionalization points: the iodo group, the ester, and the pyridine ring itself.

The iodo group at the 2-position can be readily modified through various cross-coupling reactions as discussed in section 7.1, allowing for the introduction of a wide range of substituents. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides. The pyridine nitrogen can be alkylated or oxidized to the N-oxide, further increasing the structural diversity.

The 4-quinolone-3-carboxylic acid motif, which can be accessed from precursors related to this compound, has been identified as a privileged structure in medicinal chemistry and a valuable starting point for combinatorial libraries. nih.gov By systematically exploring the chemical space around the this compound scaffold, it is possible to generate large and diverse libraries of compounds with the potential for a wide range of biological activities. nih.govnih.govresearchgate.netcam.ac.uk

Sustainable and Green Chemistry Approaches in Synthesis (e.g., Aqueous Media, Ionic Liquids)

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce the environmental impact of chemical processes. nih.gov This includes the use of greener solvents, renewable starting materials, and more efficient catalytic systems. mdpi.com The synthesis and derivatization of this compound can benefit significantly from the adoption of green chemistry principles.

One key area of research is the replacement of traditional organic solvents with more environmentally benign alternatives such as water, supercritical CO₂, or ionic liquids. For example, the synthesis of various heterocyclic compounds, including coumarin-3-carboxylates, has been successfully carried out in aqueous media or under solvent-free conditions. asianpubs.orgresearchgate.net These methods often lead to simpler work-up procedures and reduced waste generation. asianpubs.org

The use of heterogeneous catalysts is another important aspect of green chemistry, as they can be easily separated from the reaction mixture and reused. The development of ceria-doped multi-walled carbon nanotube composites as catalysts for the synthesis of pyridine-3-carboxamide (B1143946) derivatives demonstrates a move towards more sustainable catalytic systems. researchgate.net Furthermore, visible-light photoredox catalysis offers a green and efficient method for C-H carboxylation with CO₂, which could be applied to the synthesis of related carboxylic acids. nih.gov By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.